molecular formula C7H2Cl2N2O2 B1430620 4,6-Dichloro-5-cyanopicolinic acid CAS No. 861545-83-7

4,6-Dichloro-5-cyanopicolinic acid

Cat. No. B1430620
M. Wt: 217.01 g/mol
InChI Key: NOLRVNOZBGZFCN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H2Cl2N2O2 and a molecular weight of 217.01 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-5-cyanopicolinic acid is 1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) . This code provides a unique representation of the molecule’s structure.

It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Herbicide Development

  • Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used as a structural skeleton in the design and synthesis of novel herbicides . Specifically, it’s used to create 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids .
  • Methods of Application or Experimental Procedures: The compound is synthesized by replacing the chlorine atom at position 6 of picloram with a phenyl-substituted pyrazole . The resulting compounds are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
  • Results or Outcomes: The IC50 value of one of the synthesized compounds, referred to as compound V-7, was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

BCL6 Inhibitor Development

  • Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the development of inhibitors for BCL6, a transcriptional factor that plays a crucial role in the growth of B-cell lymphomas .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of new inhibitors by nucleophilic aromatic substitution . The synthesized compounds are then tested for their ability to inhibit BCL6 .
  • Results or Outcomes: The most potent compounds were found to displace three of the five initial water molecules in the active site of BCL6 and form hydrogen bonds with the remaining two . One of the compounds, referred to as compound 25, showed promising results with submicromolar inhibition of BCL6 in cells .

Diazine Alkaloid Scaffold Development

  • Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the synthesis of diazine alkaloids . Diazines are two-nitrogen containing compounds that are widespread in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of diazine alkaloids through various organic reactions . The synthesized compounds are then tested for their pharmacological activities .
  • Results or Outcomes: Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, and calcium channel blocking activities .

Safety And Hazards

The safety information for 4,6-Dichloro-5-cyanopicolinic acid includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

4,6-dichloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRVNOZBGZFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855982
Record name 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-cyanopicolinic acid

CAS RN

861545-83-7
Record name 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Lloyd, R Huckvale, KMJ Cheung… - Journal of Medicinal …, 2021 - ACS Publications
We describe the optimization of modestly active starting points to potent inhibitors of BCL6 by growing into a subpocket, which was occupied by a network of five stably bound water …
Number of citations: 9 pubs.acs.org

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